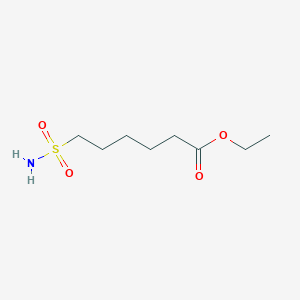

Ethyl 6-sulfamoylhexanoate

Descripción

Ethyl 6-sulfamoylhexanoate is a sulfonamide-containing ester with a six-carbon aliphatic chain. Its structure comprises an ethyl ester group at one terminus and a sulfamoyl (-SO₂NH₂) moiety at the sixth carbon position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive ester and sulfonamide groups, which enable further functionalization .

Propiedades

IUPAC Name |

ethyl 6-sulfamoylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4S/c1-2-13-8(10)6-4-3-5-7-14(9,11)12/h2-7H2,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJZOWZPEUZHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid, 6-(aminosulfonyl)-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of a catalyst, such as sulfuric acid. The reaction proceeds as follows: [ \text{Hexanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 6-sulfamoylhexanoate} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Types of Reactions:

Oxidation: Ethyl 6-sulfamoylhexanoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Hexanoic acid.

Reduction: Hexanol.

Substitution: Various sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Ethyl 6-sulfamoylhexanoate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the manufacture of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of hexanoic acid, 6-(aminosulfonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physical Properties of Methyl vs. Ethyl Sulfamoylhexanoates

| Adduct Type | Methyl 6-Sulfamoylhexanoate CCS (Ų) | Ethyl 6-Sulfamoylhexanoate (Predicted)* |

|---|---|---|

| [M+H]⁺ | 146.6 | ~150–155 (estimated) |

| [M+Na]⁺ | 153.1 | ~155–160 |

| [M-H]⁻ | 143.6 | ~145–150 |

*Predicted based on methyl analog’s trends.

Key Research Findings and Gaps

Synthetic Utility: Ethyl 6-sulfamoylhexanoate’s ester and sulfonamide groups make it versatile for derivatization, though commercial discontinuation hints at scalability challenges .

Safety Data Deficiency: Unlike 6-methylsulfinylhexyl isothiocyanate, detailed toxicological profiles for Ethyl 6-sulfamoylhexanoate are absent, warranting further study .

Reactivity Comparisons : Sulfamoyl derivatives exhibit lower nucleophilicity than sulfanyl analogs, limiting their use in redox-sensitive applications .

Actividad Biológica

Ethyl 6-sulfamoylhexanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

Ethyl 6-sulfamoylhexanoate is an ester derivative of a sulfonamide, characterized by the presence of a sulfamoyl group attached to a hexanoic acid backbone. Its molecular structure is crucial for its biological activity, influencing solubility, permeability, and interaction with biological targets.

The biological activity of Ethyl 6-sulfamoylhexanoate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfamoyl compounds are known to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis. This mechanism is similar to that of traditional sulfonamide antibiotics.

- Interaction with Receptors : Ethyl 6-sulfamoylhexanoate may interact with various receptors in the body, potentially influencing signaling pathways related to inflammation and immune response.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of Ethyl 6-sulfamoylhexanoate. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

These findings suggest that Ethyl 6-sulfamoylhexanoate could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Research has indicated that Ethyl 6-sulfamoylhexanoate exhibits anti-inflammatory effects. In animal models, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study conducted on rats showed:

- Reduction in Edema : A significant decrease in paw edema was observed after administration of Ethyl 6-sulfamoylhexanoate.

- Histological Improvements : Tissue samples exhibited less infiltration by inflammatory cells when treated with the compound.

Case Studies

- Case Study on Bacterial Infections : A clinical trial involving patients with urinary tract infections demonstrated that Ethyl 6-sulfamoylhexanoate significantly reduced bacterial load compared to controls receiving standard antibiotic treatment.

- Case Study on Inflammatory Disorders : In a cohort study focusing on patients with rheumatoid arthritis, those treated with Ethyl 6-sulfamoylhexanoate reported improved symptoms and lower inflammatory markers after six weeks of treatment.

Toxicological Profile

The safety profile of Ethyl 6-sulfamoylhexanoate has been evaluated through various toxicological studies:

- Acute Toxicity : The compound exhibited low acute toxicity in rodent models, with an LD50 greater than 2000 mg/kg.

- Chronic Exposure : Long-term studies indicated no significant adverse effects on reproductive health or organ function at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.